3-[(6-acetyl-2-naphthalenyl)amino]Alanine

Protein labeling Genetic code expansion Fluorescent probes

Researchers requiring site-specific protein labeling face a trade-off between bulky fluorescent proteins that disrupt function and imprecise chemical dyes. 3-[(6-Acetyl-2-naphthalenyl)amino]Alanine (ANAP) resolves this as a small (272.3 Da), genetically encodable fluorophore for amber suppression, enabling internal incorporation with minimal steric hindrance. - Environmental sensitivity: 59 nm blue-shift (water→ethyl acetate) quantifies local polarity changes for conformational studies. - Validated function: Maintains 98% of wild-type IC50 in SERT, enabling simultaneous ionic current/fluorescence recordings. - Supply reliability: Available as racemic or enantiopure (L-ANAP) free base and HCl salt, with documented lot-specific purity (≥98% HPLC).

Molecular Formula C₁₅H₁₆N₂O₃
Molecular Weight 272.3
CAS No. 1185251-08-4
Cat. No. B1141416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-acetyl-2-naphthalenyl)amino]Alanine
CAS1185251-08-4
SynonymsAnap
Molecular FormulaC₁₅H₁₆N₂O₃
Molecular Weight272.3
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N
InChIInChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ANAP: Site-Specific Fluorescent Unnatural Amino Acid


3-[(6-acetyl-2-naphthalenyl)amino]Alanine (CAS 1185251-08-4, synonym: ANAP) is a genetically encodable, polarity-sensitive fluorescent unnatural amino acid [1] [2]. It is an analog of the fluorophore prodan and is used as a site-specific probe for studying protein structure, dynamics, and interactions [3]. The compound exists in racemic and enantiomerically pure (L-ANAP) forms and is available as a free base or hydrochloride salt.

ANAP vs. Fluorescent Proteins and Probes


While other fluorescent probes and genetically encoded fluorescent proteins (FPs) like GFP exist, they are not direct substitutes for ANAP due to fundamental differences in size, labeling precision, and potential for functional perturbation. Unlike bulky fluorescent proteins (~27 kDa for GFP) that are restricted to protein termini and can disrupt native function [1], ANAP is a small amino acid that can be site-specifically incorporated at virtually any position via amber suppression, enabling internal labeling with minimal steric hindrance [2] [3]. Furthermore, its environmental sensitivity and ability to serve as a FRET donor distinguish it from non-genetically encoded dyes like prodan, which lack the precision of co-translational insertion [4].

ANAP Quantitative Advantages Over Closest Analogs


Size Advantage for Site-Specific Labeling

ANAP (272.3 Da) is significantly smaller than fluorescent proteins like GFP (~27,000 Da). This small size allows for co-translational incorporation at virtually any internal site via amber suppression, minimizing steric hindrance and functional perturbation of the target protein, unlike bulky FPs which are generally restricted to terminal fusions and can disrupt native function [1] [2].

Protein labeling Genetic code expansion Fluorescent probes

Environmental Sensitivity for Polarity Sensing

ANAP is an analog of the fluorophore prodan but demonstrates enhanced environmental sensitivity. Its emission maximum (λmax) is strongly dependent on solvent polarity, blue-shifting from 491 nm in water to 453 nm in DMSO and 432 nm in ethyl acetate [1]. This polarity-dependent shift enables quantitative sensing of local protein microenvironments, a capability that is comparable to or greater than that of the parent compound prodan .

Polarity sensing Environmental sensitivity Fluorescent probe

Enhanced Brightness and Quantum Yield

ANAP exhibits a quantum yield (Φ) ranging from 0.22 to 0.5 depending on the local environment, which is comparable to or higher than other small fluorescent probes [1]. Its molar extinction coefficient (ε) is 17,500 M⁻¹cm⁻¹ at 360 nm . These photophysical properties contribute to its reported "comparable or increased brightness" relative to the parent fluorophore prodan, enhancing signal-to-noise ratio in imaging applications .

Fluorescence microscopy Quantum yield Protein dynamics

Minimally Perturbing FRET Donor

ANAP functions as an effective donor in Förster Resonance Energy Transfer (FRET) experiments. When paired with an acceptor such as EGFP, it forms a unique genetically encoded FRET pair. Unlike conventional FRET pairs using two fluorescent proteins, the Anap-EGFP pair significantly reduces the risk of target protein perturbation due to ANAP's small size and ability to be placed at internal sites [1].

FRET Biosensor Protein interaction

Functional Retention in Ion Channel Studies

When site-specifically incorporated into the serotonin transporter (SERT), ANAP variants (V86Anap and F556Anap) retained near-native transporter function. The IC50 for serotonin uptake was 333 nM for V86Anap and 593 nM for F556Anap, compared to 606 nM for wild-type SERT [1]. The small, non-significant change in IC50 for F556Anap (98% of WT) and the modest change for V86Anap (55% of WT) demonstrate that ANAP incorporation is minimally perturbing and preserves functional integrity, enabling simultaneous fluorescence and electrophysiological measurements [2].

Ion channel Electrophysiology Conformational dynamics

ANAP Application Scenarios


Site-Specific Protein Labeling and Live-Cell Imaging

ANAP is used for site-specific fluorescent labeling of proteins in live mammalian cells via genetic code expansion. Its small size (272.3 Da) and ability to be incorporated at internal sites without disrupting function make it ideal for imaging subcellular localization and tracking protein dynamics [1] [2].

Protein Conformational Changes and Polarity Sensing

ANAP's strong environmental sensitivity, characterized by a 59 nm blue-shift in emission maximum from water (491 nm) to ethyl acetate (432 nm), enables it to act as a quantitative probe for local polarity changes. This is critical for studying protein conformational dynamics, ligand binding, and membrane interactions [1].

Genetically Encoded FRET-Based Biosensors

ANAP is used as a FRET donor in genetically encoded biosensors, often paired with EGFP as an acceptor. This Anap-EGFP FRET pair offers a minimally perturbing alternative to traditional FP-FP pairs for measuring protein-protein interactions and conformational changes in living cells [2].

Ion Channel Structure-Function Studies

Validated by studies on SERT, ANAP can be incorporated into membrane proteins like ion channels and transporters with minimal functional perturbation (e.g., 98% of wild-type IC50 for F556Anap). This enables simultaneous measurements of ionic currents and fluorescence, providing a direct link between protein structural dynamics and function [3] [4].

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